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5-(4-Pyridyl)-1,3,4-oxadiazole-2-

thiol

Cat. No.: B098712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ring-closing reaction between

isonicotinohydrazide and carbon disulfide, a critical pathway for the synthesis of 5-(pyridin-4-

yl)-1,3,4-oxadiazole-2-thiol. This heterocyclic compound serves as a valuable scaffold in

medicinal chemistry, exhibiting a range of biological activities, including antimicrobial,

antioxidant, and anti-angiogenic properties. This document details the reaction mechanism,

provides a comprehensive experimental protocol, summarizes key quantitative data, and

visualizes the associated biological signaling pathways.

Reaction Overview and Mechanism
The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is achieved through the cyclization of

isonicotinohydrazide with carbon disulfide in a basic medium.[1][2] The reaction proceeds via a

nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of

carbon disulfide, forming a dithiocarbazate intermediate. Subsequent intramolecular cyclization

with the elimination of a water molecule leads to the formation of the stable 1,3,4-oxadiazole

ring. The presence of a base, such as potassium hydroxide, is crucial for the deprotonation of

the hydrazide, enhancing its nucleophilicity.[2]
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Reaction Mechanism Overview

Experimental Protocol
The following protocol outlines a representative synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-

thiol.

Materials:

Isonicotinohydrazide

Carbon Disulfide (CS₂)

Potassium Hydroxide (KOH)

Absolute Ethanol or 1,4-Dioxane

Hydrochloric Acid (HCl), dilute

Distilled Water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve

isonicotinohydrazide in absolute ethanol (or 1,4-dioxane).
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Addition of Reagents: To this solution, add a stoichiometric equivalent of potassium

hydroxide, followed by the dropwise addition of a slight excess of carbon disulfide.

Reflux: Heat the reaction mixture to reflux and maintain for a period of 5-8 hours, or until the

reaction is complete as monitored by thin-layer chromatography (TLC).

Cooling and Precipitation: After reflux, allow the mixture to cool to room temperature. The

potassium salt of the product may precipitate.

Acidification: Acidify the cooled reaction mixture with dilute hydrochloric acid to a pH of

approximately 5-6. This will precipitate the final product.

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold

distilled water.

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to

obtain the purified 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Drying: Dry the purified product in a vacuum oven.
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Experimental Workflow Diagram
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Quantitative Data
The following table summarizes the key quantitative data reported for the synthesis of 5-

(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Parameter Value Reference

Molecular Formula C₇H₅N₃OS [3]

Molecular Weight 179.20 g/mol [3]

Yield 81% [4]

Melting Point >300 °C [4]

Appearance White to beige crystals [4]

Note: Characterization data such as ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for

confirming the structure of the synthesized compound. Researchers should perform these

analyses and compare the results with literature values.

Biological Activity and Signaling Pathways
Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol have demonstrated significant potential

as anti-angiogenic agents by targeting the Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2). Angiogenesis, the formation of new blood vessels, is a critical process in tumor

growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its

ligand VEGF, initiates a cascade of downstream signaling events promoting endothelial cell

proliferation, migration, and survival.[5][6][7]

The inhibition of VEGFR-2 by compounds derived from this scaffold can disrupt these signaling

pathways, thereby impeding tumor-induced angiogenesis. The major signaling pathways

downstream of VEGFR-2 include:

PLCγ-PKC-MAPK/ERK Pathway: Primarily involved in endothelial cell proliferation.[6]

PI3K/Akt Pathway: Crucial for endothelial cell survival and permeability.[6]

p38 MAPK Pathway: Plays a role in cell migration and cytoskeletal remodeling.[7]
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Conclusion
The ring-closing reaction of isonicotinohydrazide with carbon disulfide provides an efficient

route to 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest

in drug discovery. Its derivatives have shown promise as antimicrobial agents and as inhibitors

of key signaling pathways in cancer, such as the VEGFR-2 pathway.[8] The straightforward

synthesis and potent biological activity of this scaffold make it an attractive starting point for the

development of novel therapeutic agents. Further investigation into the structure-activity

relationships of its derivatives is warranted to optimize their efficacy and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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